
8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it an interesting scaffold for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane typically involves multiple steps, including intramolecular cycloadditions and ring-opening reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another approach includes the use of samarium diiodide for the cleavage of N–O bonds, followed by amide methylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, possibly involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different functional groups, and it can also participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors . Industrially, it can be used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism by which 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and its various functionalized forms . These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical and biological properties.
Uniqueness: What sets 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[32Its hydroxyethyl group, for example, allows for additional hydrogen bonding and reactivity, making it a versatile scaffold for further modifications .
Properties
CAS No. |
73805-98-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(8-oxa-6-azabicyclo[3.2.1]octan-6-yl)ethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-4-9-6-7-2-1-3-8(9)11-7/h7-8,10H,1-6H2 |
InChI Key |
MDQSUBXWKFPVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C(C1)O2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
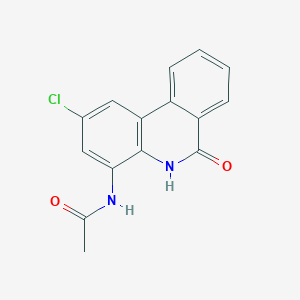
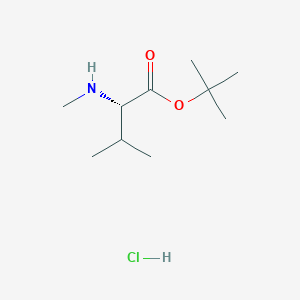
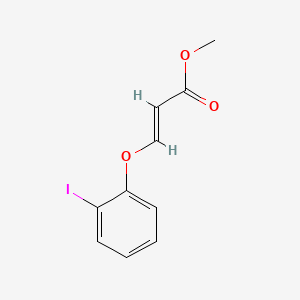
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
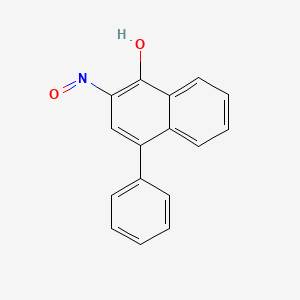

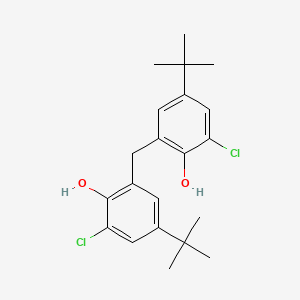
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
